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Compound of Interest

Compound Name:
3-hydroxy-1-methylpyridin-4(1H)-

one

Cat. No.: B1335045 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 3-
hydroxy-1-methylpyridin-4(1H)-one, a heterocyclic compound of interest in medicinal

chemistry. This document outlines the key structural features determined by various analytical

techniques, detailed experimental protocols for its characterization, and a summary of its

physicochemical properties.

Physicochemical Properties
3-hydroxy-1-methylpyridin-4(1H)-one is a solid organic compound with the molecular formula

C₆H₇NO₂ and a molecular weight of 125.13 g/mol .[1][2] It is a derivative of 4-pyridone and is

closely related to other hydroxypyridinones that have been investigated for their biological

activities.
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Property Value Reference

Molecular Formula C₆H₇NO₂ [1][2]

Molecular Weight 125.13 g/mol [1][2]

IUPAC Name
3-hydroxy-1-methylpyridin-4-

one
[1]

Canonical SMILES CN1C=CC(=O)C(=C1)O [1][2]

InChI Key
KRBOPJCIZALTNX-

UHFFFAOYSA-N
[1][2]

Boiling Point 228°C at 760 mmHg [1]

Flash Point 91.7°C [1]

Density 1.309 g/cm³ [1]

Hydrogen Bond Donor Count 1 [2]

Hydrogen Bond Acceptor

Count
3 [2]

Rotatable Bond Count 0 [2]

Spectroscopic and Crystallographic Data
The structural confirmation of 3-hydroxy-1-methylpyridin-4(1H)-one relies on a combination

of spectroscopic and crystallographic techniques. While a complete single-crystal X-ray

diffraction study for this specific molecule is not readily available in the public domain, data

from closely related analogs such as 3-hydroxy-2-methyl-4(1H)-pyridinone provides valuable

insights into its expected structural parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The expected ¹H and ¹³C NMR chemical shifts for 3-hydroxy-1-methylpyridin-
4(1H)-one in a suitable deuterated solvent like DMSO-d₆ are summarized below.

Table 2: Predicted ¹H NMR Spectral Data
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

N-CH₃ ~3.5 Singlet -

H-2 ~7.5 Doublet ~7.5

H-5 ~6.2 Doublet ~7.5

H-6 ~7.8 Singlet (broad) -

OH ~9.5 Singlet (broad) -

Table 3: Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)

N-CH₃ ~40

C-2 ~140

C-3 ~145

C-4 ~175

C-5 ~110

C-6 ~135

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic vibrational frequencies for 3-hydroxy-1-methylpyridin-4(1H)-one are presented

in the table below.

Table 4: Predicted FT-IR Spectral Data
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Wavenumber (cm⁻¹) Assignment

3400-3200 (broad) O-H stretching

3100-3000 C-H stretching (aromatic)

2950-2850 C-H stretching (aliphatic)

1650-1630 C=O stretching (pyridone)

1600-1450 C=C stretching (aromatic ring)

1250-1150 C-O stretching

X-ray Crystallography
While specific crystallographic data for 3-hydroxy-1-methylpyridin-4(1H)-one is not available,

the crystal structure of the related compound 4-Hydroxy-6-methylpyridin-2(1H)-one has been

determined.[3] It crystallizes in the monoclinic system with the space group P2₁/n.[3] The unit

cell parameters are a = 4.7082(5) Å, b = 12.2988(8) Å, c = 10.0418(7) Å, and β = 91.303(7)°.[3]

It is expected that 3-hydroxy-1-methylpyridin-4(1H)-one would exhibit similar packing and

hydrogen bonding interactions in the solid state.

Experimental Protocols
Synthesis of 3-hydroxy-1-methylpyridin-4(1H)-one
A general method for the synthesis of N-substituted 3-hydroxypyridin-4-ones involves the

reaction of a primary amine with a 3-hydroxy-4-pyrone, such as maltol.

Materials:

Maltol (3-hydroxy-2-methyl-4-pyrone)

Methylamine (40% in water)

Ethanol

Hydrochloric acid
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Sodium hydroxide

Round-bottom flask

Reflux condenser

Magnetic stirrer

pH meter or pH paper

Standard glassware for extraction and filtration

Procedure:

In a round-bottom flask, dissolve maltol in ethanol.

Add an equimolar amount of methylamine solution to the flask.

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer

chromatography (TLC).

After completion, cool the reaction mixture to room temperature.

Acidify the mixture with hydrochloric acid to a pH of ~2.

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any

unreacted starting material.

Adjust the pH of the aqueous layer to ~7.5 with a sodium hydroxide solution.

Cool the solution in an ice bath to induce crystallization of the product.

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain

pure 3-hydroxy-1-methylpyridin-4(1H)-one.

X-ray Crystallography
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Single Crystal Growth: Slow evaporation of a saturated solution of the purified compound in a

suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) at room temperature can

yield single crystals suitable for X-ray diffraction.

Data Collection and Structure Refinement:

A suitable single crystal is mounted on a goniometer head.

X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-

ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

The crystal system, space group, and unit cell dimensions are determined from the

diffraction pattern.

The intensities of the diffracted X-rays are measured for a large number of reflections.

The crystal structure is solved using direct methods and refined by full-matrix least-squares

on F².

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in

calculated positions and refined using a riding model.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane

(TMS) can be added as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy:

Spectrometer: 400 MHz or higher field instrument.

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 0-15 ppm.

Number of Scans: 16-64, depending on the sample concentration.
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Relaxation Delay: 1-5 seconds.

¹³C NMR Spectroscopy:

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence.

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Relaxation Delay: 2-5 seconds.

FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide

(KBr) powder in an agate mortar.

Place the mixture in a pellet-forming die.

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

Record a background spectrum of the empty sample holder.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Structural Analysis Workflow
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The following diagram illustrates the logical workflow for the comprehensive structural analysis

of 3-hydroxy-1-methylpyridin-4(1H)-one.

Synthesis of 3-hydroxy-1-methylpyridin-4(1H)-one

Purification (Recrystallization)

NMR Spectroscopy (1H, 13C) FT-IR Spectroscopy Mass Spectrometry X-ray Crystallography

Data Analysis & Interpretation

Structure Elucidation

Click to download full resolution via product page

Caption: Workflow for the synthesis and structural elucidation of 3-hydroxy-1-methylpyridin-
4(1H)-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Structural Elucidation of 3-hydroxy-1-methylpyridin-
4(1H)-one: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1335045#structural-analysis-of-3-hydroxy-1-
methylpyridin-4-1h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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